molecular formula C20H20N6O4S B3029460 Kif15-IN-2 CAS No. 672926-33-9

Kif15-IN-2

Cat. No.: B3029460
CAS No.: 672926-33-9
M. Wt: 440.5 g/mol
InChI Key: OHVKUJISCPKSER-AWEZNQCLSA-N
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Description

Kif15-IN-2 is a potent inhibitor of the kinesin family member 15 (KIF15), also known as kinesin-12 and HKLP2. KIF15 is a motor protein that plays a crucial role in cell division by crosslinking and stabilizing spindle microtubules during mitosis. This compound has shown significant potential in inhibiting the proliferation of tumor cell lines, making it a promising candidate for cancer research and therapy .

Preparation Methods

The synthesis of Kif15-IN-2 involves several steps, starting with the preparation of quinazolinediones. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Kif15-IN-2 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its biological activity.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another, which can be useful for creating analogs with different properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include modified versions of this compound with different functional groups .

Scientific Research Applications

Kif15-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: this compound is used as a tool compound to study the mechanisms of kinesin motor proteins and their role in cell division.

    Biology: Researchers use this compound to investigate the biological functions of KIF15 in various cellular processes, including mitosis and cell migration.

    Medicine: this compound is being explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit tumor cell proliferation. .

    Industry: In the pharmaceutical industry, this compound is used in drug discovery and development programs aimed at identifying new anticancer drugs.

Mechanism of Action

Kif15-IN-2 exerts its effects by inhibiting the motor activity of KIF15. KIF15 is a plus-end directed motor protein that moves along microtubules and is essential for the formation and maintenance of the bipolar spindle during mitosis. By binding to the motor domain of KIF15, this compound prevents KIF15 from interacting with microtubules, thereby disrupting spindle formation and leading to cell cycle arrest and apoptosis in tumor cells .

Comparison with Similar Compounds

Kif15-IN-2 is unique compared to other kinesin inhibitors due to its specific targeting of KIF15. Similar compounds include:

    Kif15-IN-1: Another inhibitor of KIF15, but with different potency and selectivity profiles.

    Eg5 inhibitors:

This compound’s uniqueness lies in its ability to inhibit KIF15 specifically, providing a complementary approach to targeting mitotic kinesins in cancer therapy.

Biological Activity

Kif15-IN-2 is a selective inhibitor of the kinesin motor protein KIF15, which plays a significant role in cellular processes such as mitosis and intracellular transport. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on various cancer types, and potential therapeutic applications.

Overview of KIF15

KIF15 (kinesin family member 15) is a mitotic kinesin involved in spindle assembly and chromosome segregation during cell division. Its dysregulation has been implicated in several cancers, making it a target for therapeutic intervention. Research indicates that KIF15 promotes cancer cell proliferation and migration through various signaling pathways, including the MEK–ERK pathway and integrin recycling mechanisms .

This compound functions by inhibiting the activity of KIF15, thereby disrupting its role in mitosis and potentially leading to increased apoptosis in cancer cells. The specific mechanisms include:

  • Inhibition of Mitotic Processes : By blocking KIF15, this compound prevents proper spindle formation and chromosome alignment, which can lead to cell cycle arrest and apoptosis.
  • Impact on Signaling Pathways : KIF15 has been shown to interact with pathways that regulate cell proliferation. Inhibition by this compound may disrupt these pathways, further enhancing its anti-cancer effects .

1. Pancreatic Cancer

Research has demonstrated that KIF15 is overexpressed in pancreatic cancer cells, contributing to their aggressive behavior. Inhibition with this compound resulted in:

  • Reduced proliferation of pancreatic cancer cell lines.
  • Induction of apoptosis and decreased migration capacity .

2. Breast Cancer

This compound has shown promising results in breast cancer models:

  • In vitro studies indicated significant reductions in cell viability and migration in both ER-positive and triple-negative breast cancer (TNBC) cell lines.
  • The mechanism involved increased apoptosis rates and downregulation of KIF15 expression .

3. Colorectal Cancer

In colorectal cancer studies, knockdown of KIF15 led to:

  • Inhibition of cell proliferation and migration.
  • Increased apoptosis rates, suggesting that targeting KIF15 with inhibitors like this compound could be an effective therapeutic strategy .

Case Studies

Cancer Type Effect of this compound Mechanism
Pancreatic CancerReduced proliferation; increased apoptosisDisruption of MEK–ERK signaling pathway
Breast CancerSignificant decrease in cell viability; increased apoptosisDownregulation of KIF15 expression
Colorectal CancerInhibited proliferation; enhanced apoptosisKnockdown of NRAS signaling pathway

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Pharmacological Efficacy : In vitro experiments showed that treatment with this compound led to dose-dependent decreases in cell viability across multiple cancer cell lines.
  • Synergistic Effects : Combining this compound with other chemotherapeutic agents demonstrated enhanced efficacy, suggesting potential for combination therapies .

Properties

IUPAC Name

(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-methyl-N-[4-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O4S/c1-9(2)14(26-18(28)12-7-5-6-8-13(12)22-20(26)29)16(27)23-19-21-10(3)15(31-19)17-25-24-11(4)30-17/h5-9,14H,1-4H3,(H,22,29)(H,21,23,27)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVKUJISCPKSER-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C(C(C)C)N2C(=O)C3=CC=CC=C3NC2=O)C4=NN=C(O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)NC(=O)[C@H](C(C)C)N2C(=O)C3=CC=CC=C3NC2=O)C4=NN=C(O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101102650
Record name (αS)-1,4-Dihydro-α-(1-methylethyl)-N-[4-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)-2-thiazolyl]-2,4-dioxo-3(2H)-quinazolineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101102650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672926-33-9
Record name (αS)-1,4-Dihydro-α-(1-methylethyl)-N-[4-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)-2-thiazolyl]-2,4-dioxo-3(2H)-quinazolineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=672926-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-1,4-Dihydro-α-(1-methylethyl)-N-[4-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)-2-thiazolyl]-2,4-dioxo-3(2H)-quinazolineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101102650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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